molecular formula C18H21BFNO4 B7957942 4-Fluoro-n-(furan-2-ylmethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

4-Fluoro-n-(furan-2-ylmethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7957942
M. Wt: 345.2 g/mol
InChI Key: OBKDKFSTWUGKIF-UHFFFAOYSA-N
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Description

4-Fluoro-n-(furan-2-ylmethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group, a furan-2-ylmethyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Properties

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BFNO4/c1-17(2)18(3,4)25-19(24-17)14-10-12(7-8-15(14)20)16(22)21-11-13-6-5-9-23-13/h5-10H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKDKFSTWUGKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-n-(furan-2-ylmethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Furan-2-ylmethyl Group: This step involves the alkylation of the benzamide core with a furan-2-ylmethyl halide under basic conditions.

    Incorporation of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: The final step involves the borylation of the benzamide core using a suitable boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-n-(furan-2-ylmethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-n-(furan-2-ylmethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-n-(furan-2-ylmethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and fluoro groups can enhance its binding affinity and specificity, while the dioxaborolan group can facilitate its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-n-(furan-2-ylmethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.

    4-Fluoro-n-(furan-2-ylmethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide.

Uniqueness

4-Fluoro-n-(furan-2-ylmethyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the dioxaborolan group allows for versatile chemical modifications.

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